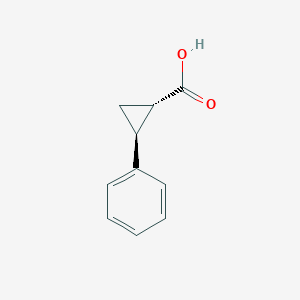![molecular formula C13H8ClNO4S B6261306 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid CAS No. 1036467-51-2](/img/new.no-structure.jpg)
5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core substituted with a chlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid typically involves the following steps:
Sulfenylation: The attachment of the chlorophenyl sulfanyl group to the nitrobenzoic acid core.
A common synthetic route involves the nitration of benzoic acid followed by sulfenylation using appropriate reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and sulfenylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorophenyl sulfanyl group.
Major Products Formed
Reduction: The major product is 5-[(4-chlorophenyl)sulfanyl]-2-aminobenzoic acid.
Substitution: The products depend on the nucleophile used; for example, using an amine would yield an amine-substituted benzoic acid derivative.
Scientific Research Applications
5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid involves its interaction with molecular targets, such as enzymes or receptors, through its nitro and sulfanyl groups. These interactions can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenyl)sulfanyl]-2-aminobenzoic acid: A reduction product with potential biological activity.
5-[(4-chlorophenyl)sulfanyl]-2-hydroxybenzoic acid: A hydroxylated derivative with different chemical properties.
Uniqueness
5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid is unique due to its combination of a nitro group and a chlorophenyl sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
1036467-51-2 |
|---|---|
Molecular Formula |
C13H8ClNO4S |
Molecular Weight |
309.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6261322.png)
